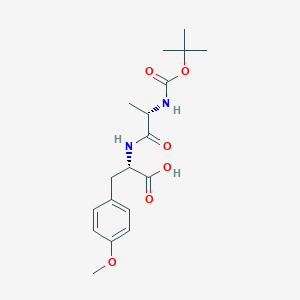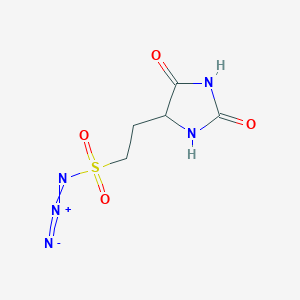
2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and imidazole with trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while imidazole is a five-membered ring containing two nitrogen atoms Trifluoroacetic acid is a strong organic acid commonly used in chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene to form the azetidine ring . The imidazole ring can then be introduced through various nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale batch reactors where the aza Paternò–Büchi reaction is carried out under controlled conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives.
Scientific Research Applications
2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: An analogue of proline with similar structural features.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxylic acid and 2-methylimidazole share the imidazole ring structure.
Trifluoroacetic acid derivatives: Compounds like trifluoroacetamide and trifluoroacetyl chloride contain the trifluoroacetic acid moiety.
Uniqueness
2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine and imidazole rings with trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11F6N3O4 |
|---|---|
Molecular Weight |
351.20 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3.2C2HF3O2/c1-2-9-6(8-1)5-3-7-4-5;2*3-2(4,5)1(6)7/h1-2,5,7H,3-4H2,(H,8,9);2*(H,6,7) |
InChI Key |
ZTXMGDBUQLJBCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
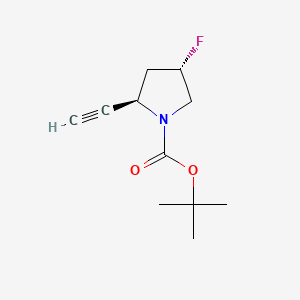

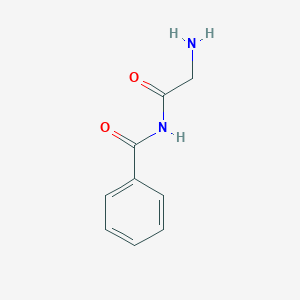
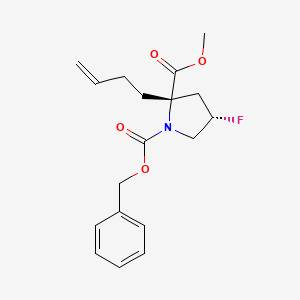

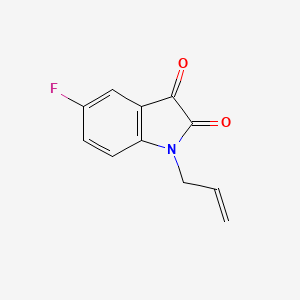
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)

